Reactivity Advantage in Cross-Coupling: C-I vs. C-Br Bond Dissociation
The iodine substituent in Ethyl 3-iodo-1H-indazole-5-carboxylate provides a quantifiable reactivity advantage over its bromo analog. The C-I bond dissociation energy is lower (approx. 67 kcal/mol) compared to a typical aryl C-Br bond (approx. 84 kcal/mol) [1]. This lower bond strength translates to a significantly faster rate of oxidative addition to a Pd(0) catalyst, which is the rate-determining step in cross-coupling reactions. This class-level inference supports the compound's utility in facilitating more efficient couplings under milder conditions .
| Evidence Dimension | Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | Approx. 67 kcal/mol (C-I bond) |
| Comparator Or Baseline | Approx. 84 kcal/mol (C-Br bond) for Ethyl 3-bromo-1H-indazole-5-carboxylate (class-level inference) |
| Quantified Difference | C-I BDE is ~17 kcal/mol lower |
| Conditions | Calculated/Estimated for aryl halides; class-level inference applied to indazole system |
Why This Matters
This differential reactivity is a primary driver for selecting the iodo compound in Pd-catalyzed transformations where a faster, higher-yielding coupling is required, directly impacting the efficiency of complex molecule synthesis.
- [1] Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. View Source
